molecular formula C16H28OSi B14602102 Dibutyl(methyl)(3-methylphenoxy)silane CAS No. 59280-28-3

Dibutyl(methyl)(3-methylphenoxy)silane

Cat. No.: B14602102
CAS No.: 59280-28-3
M. Wt: 264.48 g/mol
InChI Key: MRYMTJUQXRVDHZ-UHFFFAOYSA-N
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Description

Dibutyl(methyl)(3-methylphenoxy)silane is an organosilicon compound with the molecular formula C16H28OSi It is a silane derivative where the silicon atom is bonded to two butyl groups, one methyl group, and one 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl(methyl)(3-methylphenoxy)silane typically involves the reaction of 3-methylphenol with dibutylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

3-methylphenol+dibutylmethylchlorosilaneThis compound+HCl\text{3-methylphenol} + \text{dibutylmethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 3-methylphenol+dibutylmethylchlorosilane→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(methyl)(3-methylphenoxy)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to silanes with different substituents.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with different substituents.

    Substitution: Compounds with new nucleophilic groups replacing the phenoxy group.

Scientific Research Applications

Dibutyl(methyl)(3-methylphenoxy)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.

    Industry: Utilized in the production of specialty polymers and coatings with improved properties.

Mechanism of Action

The mechanism of action of dibutyl(methyl)(3-methylphenoxy)silane involves its ability to form stable bonds with various functional groups. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable siloxane or silanol bonds. These interactions are crucial for its applications in modifying surfaces and enhancing the properties of materials.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl(methyl)(2-methylphenoxy)silane
  • Dibutyl(methyl)(4-methylphenoxy)silane
  • Dimethyl(3-methylphenoxy)silane

Uniqueness

Dibutyl(methyl)(3-methylphenoxy)silane is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs.

Properties

CAS No.

59280-28-3

Molecular Formula

C16H28OSi

Molecular Weight

264.48 g/mol

IUPAC Name

dibutyl-methyl-(3-methylphenoxy)silane

InChI

InChI=1S/C16H28OSi/c1-5-7-12-18(4,13-8-6-2)17-16-11-9-10-15(3)14-16/h9-11,14H,5-8,12-13H2,1-4H3

InChI Key

MRYMTJUQXRVDHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(CCCC)OC1=CC=CC(=C1)C

Origin of Product

United States

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